Ethyl 3-aminoisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

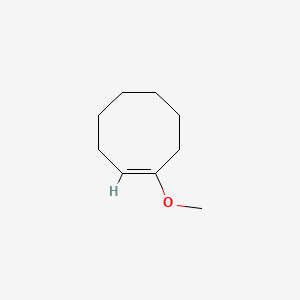

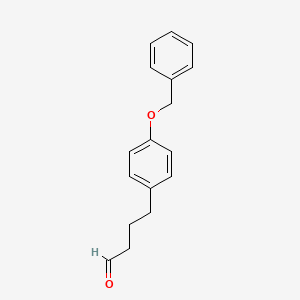

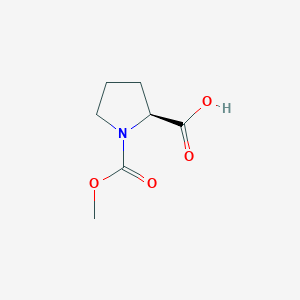

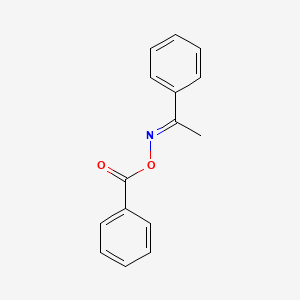

Ethyl 3-aminoisoxazole-5-carboxylate is a compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoisoxazole-5-carboxylate can be represented by the InChI string: InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) . The compound has a complexity of 151 .Physical And Chemical Properties Analysis

Ethyl 3-aminoisoxazole-5-carboxylate has a molecular weight of 156.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 156.05349212 g/mol . The Topological Polar Surface Area is 78.4 Ų . The compound has a Heavy Atom Count of 11 .Scientific Research Applications

Chemical Synthesis

Ethyl 3-aminoisoxazole-5-carboxylate is a chemical compound with the formula C6H8N2O3 and a molecular weight of 156.14 . It is used in various chemical reactions and syntheses .

Drug Discovery

Isoxazole, a five-membered heterocyclic moiety found in Ethyl 3-aminoisoxazole-5-carboxylate, is commonly found in many commercially available drugs . This makes Ethyl 3-aminoisoxazole-5-carboxylate a significant compound in the field of drug discovery .

Metal-free Synthetic Routes

In the synthesis of isoxazoles, most methods employ metal catalysts. However, due to the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes . Ethyl 3-aminoisoxazole-5-carboxylate can play a major role in these metal-free syntheses .

Palladium Hydrogenation

Ethyl 3-aminoisoxazole-5-carboxylate has been used in palladium hydrogenation . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .

Bulk Manufacturing

Ethyl 3-aminoisoxazole-5-carboxylate is available for bulk manufacturing, sourcing, and procurement . This makes it a valuable compound for large-scale industrial applications .

Impurity Studies

Ethyl 3-aminoisoxazole-5-carboxylate is also used in impurity studies . Understanding the impurities in a compound is crucial for quality control and safety in pharmaceutical applications .

Safety and Hazards

Future Directions

The development of eco-friendly synthetic strategies for the synthesis of isoxazoles, such as Ethyl 3-aminoisoxazole-5-carboxylate, is of significant importance . Given the drawbacks of current synthetic methods, there is a need for the development of alternate metal-free synthetic routes . This represents a promising direction for future research in this area .

properties

IUPAC Name |

ethyl 3-amino-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDIGGPNNRPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456080 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminoisoxazole-5-carboxylate | |

CAS RN |

203586-94-1 |

Source

|

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.